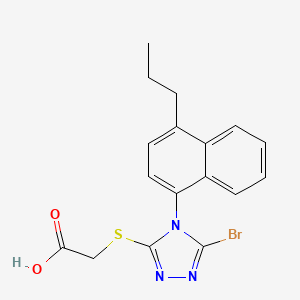

2-((5-Bromo-4-(4-propylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid

Descripción

Propiedades

IUPAC Name |

2-[[5-bromo-4-(4-propylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrN3O2S/c1-2-5-11-8-9-14(13-7-4-3-6-12(11)13)21-16(18)19-20-17(21)24-10-15(22)23/h3-4,6-9H,2,5,10H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEYOZDSJDRGGGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C2=CC=CC=C12)N3C(=NN=C3Br)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Bromo-4-(4-propylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid typically involves multiple steps One common approach starts with the bromination of a naphthalene derivative, followed by the formation of the triazole ring through a cyclization reactionSpecific reaction conditions, such as the use of TMSBr as an acid-promoter, can facilitate the cyclization process and improve yields .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the bromination and cyclization steps, as well as the development of efficient purification techniques to isolate the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-((5-Bromo-4-(4-propylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove the bromine atom or to alter the oxidation state of the sulfur atom.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could produce a wide range of functionalized derivatives.

Aplicaciones Científicas De Investigación

Role in Drug Synthesis

2-((5-Bromo-4-(4-propylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid is noted as an impurity in the synthesis of Lesinurad , a drug used for treating gout by inhibiting uric acid reabsorption in the kidneys. Lesinurad is often used in combination with other medications like febuxostat to enhance therapeutic efficacy against hyperuricemia.

Potential Antifungal Activity

Research indicates that compounds containing triazole moieties exhibit antifungal properties. The triazole ring in this compound may contribute to its biological activity against fungal pathogens, making it a candidate for further investigation in antifungal drug development.

Anticancer Properties

Preliminary studies suggest that derivatives of triazole compounds have shown promise in anticancer applications. The unique structure of 2-((5-Bromo-4-(4-propylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid could be explored for its potential to inhibit cancer cell proliferation through mechanisms involving apoptosis or cell cycle arrest.

Case Study 1: Synthesis and Characterization

A study published by the Royal Society of Chemistry detailed the synthesis of related triazole compounds and their characterization using NMR and mass spectrometry techniques. The findings support the notion that modifications to the triazole structure can lead to variations in biological activity, emphasizing the need for further exploration of compounds like 2-((5-Bromo-4-(4-propylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid .

Mecanismo De Acción

The mechanism of action of 2-((5-Bromo-4-(4-propylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid involves its interaction with specific molecular targets. The brominated triazole ring can interact with enzyme active sites or receptor binding pockets, potentially inhibiting their function. The naphthalene moiety may enhance binding affinity through hydrophobic interactions, while the thioacetic acid group can participate in covalent bonding or hydrogen bonding with target molecules .

Comparación Con Compuestos Similares

Table 1: Comparison of Naphthalene-Substituted Triazole-Thio-Acetic Acid Derivatives

- Lesinurad : The cyclopropyl group confers rigidity and moderate lipophilicity, contributing to its 30–40% renal excretion and CYP2C9-mediated metabolism .

- Compound 1j : The methylene bridge between the triazole and naphthalene introduces conformational flexibility, possibly enhancing binding to URAT1 .

Triazole Derivatives with Heterocyclic Modifications

Triazole-thio-acetic acid derivatives with pyridinyl or morpholinomethylene substituents exhibit distinct pharmacological profiles (Table 2).

Table 2: Heterocyclic Triazole-Thio-Acetic Acid Derivatives

- Pyridinyl Derivatives : These compounds (e.g., 7a) prioritize aromatic interactions but lack URAT1 inhibition data, suggesting substituent specificity for target engagement .

- Morpholinomethylene Derivatives: Their polar morpholine group enhances solubility but shifts activity toward antifungal applications .

Pharmacological and Physicochemical Property Comparison

Pharmacological Performance :

Physicochemical Properties :

- Melting points for pyridinyl derivatives (e.g., 109–111°C for 7a) suggest crystalline stability, while Lesinurad’s sodium salt formulation improves bioavailability .

Actividad Biológica

2-((5-Bromo-4-(4-propylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid is a compound belonging to the class of 1,2,4-triazole derivatives. This compound has garnered attention for its potential biological activities, including anti-inflammatory, antitumor, and actoprotective effects. The following sections will delve into its synthesis, biological activities, and relevant research findings.

The molecular formula of 2-((5-bromo-4-(4-propylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid is C₁₇H₁₆BrN₃O₂S with a molecular weight of approximately 396.29 g/mol. Its structure features a triazole ring linked to a thioacetic acid moiety, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₆BrN₃O₂S |

| Molecular Weight | 396.29 g/mol |

| CAS Number | 1533519-96-8 |

| Purity | ≥95% |

Synthesis

The synthesis of 2-((5-bromo-4-(4-propylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid typically involves multi-step reactions starting from appropriate precursors such as brominated naphthalene derivatives and thioacetic acid. The process often includes the formation of the triazole ring through cyclization reactions followed by functional group modifications.

Actoprotective Activity

Research has highlighted the actoprotective properties of various triazole derivatives. A study investigating the actoprotective effects of related compounds demonstrated that certain derivatives showed moderate protective effects against fatigue in animal models. The methodology involved forced swimming tests on rats to assess the compounds' efficacy .

Antitumor Activity

Triazole derivatives have been noted for their antitumor activities. A study involving various substituted triazoles indicated that these compounds could inhibit tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Although specific data on 2-((5-bromo-4-(4-propylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid is limited, its structural similarities to known active compounds suggest potential antitumor effects .

Anti-inflammatory Effects

The anti-inflammatory properties of triazole derivatives have been documented in several studies. Compounds in this class have shown effectiveness in reducing inflammation markers in vitro and in vivo. The mechanism often involves inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX .

Case Studies and Research Findings

Several studies have focused on the biological activities of triazole derivatives:

- Actoprotective Study : A study evaluated the actoprotective activity of various synthesized triazole derivatives using a forced swimming test on rats. It was found that some compounds exhibited moderate protective effects against fatigue; however, none surpassed the efficacy of established comparison drugs .

- Antitumor Activity : Research has indicated that triazole derivatives can induce apoptosis in cancer cells. While specific studies on 2-((5-bromo-4-(4-propylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid are sparse, related compounds have shown promising results in inhibiting tumor growth .

- Anti-inflammatory Mechanisms : Studies have demonstrated that certain triazoles can significantly reduce inflammatory responses in animal models by modulating cytokine production and inhibiting inflammatory pathways .

Q & A

Basic: How is the synthesis of 2-((5-Bromo-4-(4-propylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid typically confirmed in experimental settings?

Answer:

The synthesis is confirmed through a combination of elemental analysis , IR spectrophotometry , and thin-layer chromatography (TLC) . Elemental analysis verifies the empirical formula by quantifying carbon, hydrogen, nitrogen, and sulfur content. IR spectroscopy identifies functional groups (e.g., C-S, C=O, and triazole ring vibrations) to validate the structural framework . TLC is used to confirm the compound's individuality and purity by comparing retention factors (Rf) with reference standards . For salts derived from this compound, additional techniques like X-ray diffraction or NMR may be employed to confirm crystallinity and ionic interactions .

Advanced: What strategies are employed to optimize the reaction yield of 2-((5-Bromo-4-(4-propylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid during synthesis?

Answer:

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., ethanol or water) enhance nucleophilic substitution during thioether bond formation .

- Stoichiometric control : Equimolar ratios of reactants (e.g., triazole-thiones and chloroacetic acid) minimize side reactions .

- Catalysis : Alkaline conditions (e.g., NaOH) promote deprotonation of thiol intermediates, accelerating the reaction .

- Temperature modulation : Reflux conditions (70–80°C) balance reaction kinetics and thermal stability of sensitive intermediates . Post-synthetic purification via recrystallization in ethanol or methanol further improves yield .

Basic: What analytical techniques are critical for characterizing the purity of this compound?

Answer:

- Chromatography : TLC and HPLC are used to assess purity, with mass balance studies ensuring degradation products/impurities are accounted for (e.g., mass balance ≥98% in stability studies) .

- Spectroscopy : IR and UV-Vis spectroscopy detect functional groups and quantify concentration via Beer-Lambert law .

- Elemental analysis : Deviations >0.3% from theoretical values indicate impurities .

Advanced: How do researchers resolve discrepancies in biological activity data across different studies involving this compound?

Answer:

Discrepancies arise due to variations in:

- Test models : Microbial strains (e.g., gram-positive vs. gram-negative bacteria) or cell lines with differing receptor expression profiles .

- Experimental protocols : Differences in dosing (IC50 vs. MIC), incubation times, or solvent systems (DMSO vs. aqueous buffers) .

- Structural analogs : Activity variations in salts (e.g., sodium vs. zinc salts) due to solubility or metal coordination effects .

To resolve contradictions, researchers standardize protocols (e.g., CLSI guidelines), use internal controls, and validate results across multiple assays (e.g., antimicrobial + cytotoxicity screening) .

Advanced: What methodologies are used to study the degradation pathways of this compound under various conditions?

Answer:

Degradation studies employ:

- Stress testing : Exposure to heat (40–80°C), humidity (75% RH), and UV light to simulate accelerated aging .

- Mass spectrometry (MS) : Identifies degradation products (e.g., des-bromo analogs or thioether cleavage products) .

- Kinetic modeling : First-order decay models quantify degradation rates, with activation energy (Ea) calculated via Arrhenius plots .

For example, thermal degradation at 60°C showed <5% decomposition over 30 days, indicating moderate stability .

Advanced: How can researchers design experiments to explore the structure-activity relationship (SAR) of this compound's derivatives?

Answer:

SAR studies involve:

- Systematic substitution : Modifying the naphthalene (e.g., propyl vs. cyclopropyl groups) or triazole (e.g., bromo vs. chloro) moieties to assess electronic/steric effects .

- Biological screening : Testing derivatives against target enzymes (e.g., CYP450 isoforms) or pathogens (e.g., Candida albicans) .

- Computational modeling : Docking studies (e.g., AutoDock) predict binding affinities to receptors like EGFR or fungal lanosterol demethylase .

For instance, replacing the bromine atom with smaller halogens reduced antifungal activity by 40%, highlighting its role in target interaction .

Basic: What are the key considerations for synthesizing stable salts of this compound?

Answer:

- Counterion selection : Organic bases (e.g., morpholine) enhance solubility, while inorganic ions (e.g., Zn²⁺) improve thermal stability .

- Reaction stoichiometry : A 1:1 molar ratio of acid:base prevents salt disproportionation .

- Crystallization conditions : Slow evaporation in ethanol/water mixtures yields high-purity crystals, confirmed by X-ray diffraction .

Advanced: How can polymorphic forms of this compound impact its pharmacological profile?

Answer:

Polymorphs (e.g., Form I vs. Form II) differ in solubility, bioavailability, and stability. Techniques to characterize polymorphs include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.